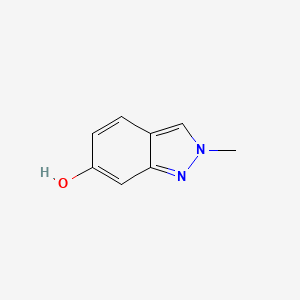

2-Methyl-2H-indazol-6-ol

Description

Overview of Indazole Heterocycles in Medicinal Chemistry

Indazole, a bicyclic heterocyclic aromatic compound, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. wikipedia.orgnih.govjmchemsci.comnih.gov This core structure, also known as benzopyrazole, exists in different tautomeric forms, primarily 1H-indazole and 2H-indazole, with the 1H form being the most thermodynamically stable and predominant. nih.govjmchemsci.comnih.govaustinpublishinggroup.commdpi.com The arrangement of nitrogen atoms within the pyrazole ring allows indazole derivatives to act as both hydrogen bond donors and acceptors, a crucial feature for molecular recognition and binding to biological targets. pharmablock.comresearchgate.net

In medicinal chemistry, the indazole scaffold is recognized as a "privileged structure". pharmablock.comsamipubco.com This term signifies a molecular framework that can bind to multiple, diverse biological targets, making it an invaluable starting point for drug discovery. samipubco.com The versatility of the indazole nucleus allows for extensive functionalization at various positions, enabling chemists to fine-tune the physicochemical and pharmacological properties of the resulting molecules. nih.gov Indazole and its derivatives are often employed as bioisosteres for other aromatic systems like indoles and phenols. pharmablock.com Compared to phenols, for instance, indazole bioisosteres tend to be more lipophilic and less susceptible to metabolic breakdown. pharmablock.com This structural and functional versatility has cemented the indazole heterocycle as a cornerstone in the development of novel therapeutic agents. mdpi.comnih.govpnrjournal.com

Significance of the Indazole Core in Drug Discovery and Development

The indazole core is a cornerstone in modern drug discovery and development, largely due to its proven success as a privileged scaffold, particularly for protein kinase inhibitors. pharmablock.comsamipubco.com Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in many diseases, especially cancer. nih.gov The indazole ring system is adept at forming key hydrogen bonding interactions with the hinge region of kinase active sites, a common feature of many kinase inhibitors. pharmablock.com

Beyond its role in kinase inhibition, the indazole scaffold is significant in several drug design strategies. It is a valued fragment in fragment-based drug discovery (FBDD), where small molecular fragments with weak binding affinities are identified and then optimized into potent leads. pharmablock.com Furthermore, the indazole core has proven to be an effective template in "scaffold hopping" exercises, where it replaces a different core structure in a known active compound to generate novel molecules with potentially improved properties like enhanced potency, better selectivity, or more favorable pharmacokinetics. pharmablock.com Its ability to mimic endogenous biomolecules and fit into a wide array of protein binding sites enhances its potential as a foundational structure for innovative drug design. samipubco.com The inherent drug-like properties of the scaffold, such as good metabolic stability and bioavailability, further contribute to its clinical success. samipubco.com

Prevalence in Commercial Drugs and Natural Products

The therapeutic relevance of the indazole scaffold is underscored by its presence in numerous commercially available drugs and a small number of natural products. nih.govresearchgate.net While rare in nature, alkaloids such as nigellicine, nigellidine, and nigeglanine, isolated from Nigella species like black cumin (Nigella sativa), are examples of naturally occurring indazoles. wikipedia.orgnih.govresearchgate.netnih.govpnrjournal.com

The true prevalence of the indazole core is most evident in the realm of synthetic pharmaceuticals. A number of indazole-containing drugs have received regulatory approval and are used to treat a range of conditions, from cancer to inflammation and chemotherapy-induced nausea. nih.govnih.gov These drugs highlight the scaffold's versatility, with substitutions on either the 1H- or 2H-indazole tautomer leading to distinct therapeutic agents. mdpi.compharmablock.com

Below is a table of representative commercial drugs featuring the indazole scaffold:

| Drug Name | Brand Name(s) | Indazole Type | Primary Use |

| Axitinib | Inlyta | 1H-Indazole | Anti-cancer (renal cell carcinoma) nih.govpharmablock.comrsc.org |

| Pazopanib | Votrient | 2H-Indazole | Anti-cancer (renal cell carcinoma, soft tissue sarcoma) nih.govmdpi.compharmablock.comsamipubco.comresearchgate.net |

| Niraparib | Zejula | 2H-Indazole | Anti-cancer (ovarian, fallopian tube, peritoneal cancer) nih.govnih.govpharmablock.comderpharmachemica.com |

| Entrectinib | Rozlytrek | - | Anti-cancer (NSCLC, solid tumors) nih.govresearchgate.netpnrjournal.com |

| Bendazac | - | 1H-Indazole | Anti-inflammatory nih.govmdpi.compharmablock.comrsc.orgresearchgate.net |

| Benzydamine | Tantum Verde, Difflam | 1H-Indazole | Local anti-inflammatory and analgesic wikipedia.orgnih.govnih.govmdpi.comnih.govresearchgate.net |

| Granisetron | Kytril | 1H-Indazole | Antiemetic (for chemotherapy-induced nausea) nih.govpharmablock.comnih.govderpharmachemica.comresearchgate.net |

| Lonidamine | - | - | Anti-cancer (brain tumor) rsc.orgpnrjournal.comresearchgate.net |

| Gamendazole | - | - | Investigational male contraceptive rsc.orgresearchgate.net |

Specific Focus on 2-Methyl-2H-indazol-6-ol within Indazole Derivatives

Within the large family of indazole derivatives, this compound is a specific isomer with the molecular formula C₈H₈N₂O. crysdotllc.comconnectjournals.comguidechem.com This compound features the 2H-indazole tautomeric form, where a methyl group is attached to the nitrogen atom at position 2, and a hydroxyl group (-ol) is located at position 6 of the bicyclic ring.

The synthesis of this compound has been described in the scientific literature, often as part of broader studies exploring regioselective alkylation of hydroxyindazoles. connectjournals.com For example, one method involves the reaction of 6-hydroxyindazole with an alkylating agent like trimethyl orthoformate in the presence of an acid catalyst, which can lead to the formation of the N2-methylated product. connectjournals.com Spectroscopic data, including ¹H NMR and ¹³C NMR, have been used to confirm its structure. connectjournals.com While not a commercial drug itself, this compound and its related isomers, such as 2-Methyl-2H-indazol-6-amine, serve as important intermediates or building blocks in medicinal chemistry research for the synthesis of more complex molecules with potential biological activities. ontosight.ai The specific placement of the methyl and hydroxyl groups on the 2H-indazole core provides a distinct chemical entity for further derivatization in the pursuit of novel therapeutic agents.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methylindazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-5-6-2-3-7(11)4-8(6)9-10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREJRTXKMYMPEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC(=CC2=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80553024 | |

| Record name | 2-Methyl-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52470-67-4 | |

| Record name | 2-Methyl-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 2 Methyl 2h Indazol 6 Ol and Indazole Derivatives

Impact of Substituents on Biological Activity

The biological activity of indazole derivatives can be significantly altered by the introduction of various substituents at different positions of the indazole ring.

Modifications at the 6-Position

The 6-position of the indazole ring is a critical site for modification, with substituents here playing a significant role in the molecule's interaction with biological targets. For instance, in a series of 1H-indazole derivatives, the presence of disubstituent groups at both the 4- and 6-positions was found to be crucial for indoleamine 2,3-dioxygenase 1 (IDO1) inhibition nih.gov. This highlights the importance of substitution patterns at the 6-position in determining the inhibitory activity of indazole-based compounds.

Furthermore, research on 6-azaindazole derivatives has shown that optimization of this core can lead to potent inhibitors of Pim kinases, with some derivatives exhibiting picomolar biochemical potency nih.gov. While not a direct modification of a carbon at the 6-position, the introduction of a nitrogen atom at this position dramatically influences the electronic properties of the ring and its interaction with target enzymes.

In the context of 2-Methyl-2H-indazol-6-ol, the hydroxyl group at the 6-position is a key feature. While specific SAR studies on the modification of this hydroxyl group are not extensively detailed in the reviewed literature, the general importance of the 6-position suggests that alterations such as etherification or esterification could significantly impact biological activity. For example, in a series of 1H-indazole derivatives, a 6-(2,6-dichloro-3,5-dimethoxyphenyl) group was found to be a potent inhibitor of the fibroblast growth factor receptor (FGFR) nih.gov. This indicates that bulky and electronically distinct groups at the 6-position can be well-tolerated and even beneficial for certain targets.

Role of the Methyl Group at the N2-Position

The position of the alkyl substituent on the indazole nitrogen, whether at N1 or N2, is a determining factor for the compound's biological activity and selectivity. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer nih.govmdpi.com. Consequently, the synthesis of N2-substituted indazoles often requires specific strategies to overcome the natural preference for N1 substitution.

Influence of Substitutions at the 5-Position

The 5-position of the indazole ring offers another avenue for structural modification to modulate biological activity. In the development of poly(ADP-ribose) polymerase (PARP) inhibitors, a series of substituted 2-phenyl-2H-indazole-7-carboxamides were explored, with substitutions on the indazole core. This extensive SAR exploration led to the identification of a 5-fluoro-2-phenyl-2H-indazole-7-carboxamide analog with excellent PARP enzyme inhibition sheridancollege.ca. This demonstrates that the introduction of a small, electron-withdrawing group like fluorine at the 5-position can significantly enhance potency.

In another study focusing on CCR4 antagonists, it was found that only small groups were tolerated at the 5- and 6-positions of the indazole ring, with 6-substituted analogues being generally preferred over 5-substituted ones. This suggests that steric hindrance at the 5-position can be a limiting factor for activity against certain targets.

The following table summarizes the inhibitory activity of some 5-substituted indazole derivatives against PARP-1.

| Compound | R1 | R2 | IC50 (nM) for PARP-1 |

| 1 | H | H | 100 |

| 2 | F | H | 4 |

| 3 | Cl | H | 10 |

| 4 | H | F | 50 |

This table is generated based on findings from SAR studies of indazole derivatives as PARP inhibitors and is intended to be illustrative.

Effects of N-1 Position Substituents on Enzyme Inhibition

As previously mentioned, the N-1 position of the indazole ring is a key point for structural modification that can profoundly influence enzyme inhibition. In the context of EZH2/1 inhibitors, it was observed that various substituents at the N-1 position had a more pronounced effect on EZH1 potency compared to EZH2 potency pnrjournal.com. This highlights the potential for achieving isoform selectivity through careful selection of N-1 substituents.

Furthermore, in the development of CCR4 antagonists, N1 meta-substituted benzyl groups bearing an α-amino-3-[(methylamino)acyl]– group were found to be the most potent N1-substituents researchgate.net. This indicates that larger, more complex substituents at the N-1 position can be accommodated by certain biological targets and can contribute significantly to binding affinity.

The general approaches to the synthesis of N-1 substituted indazoles often involve the incorporation of the substituent either before or after the indazole ring-closure to ensure regioselectivity nih.gov. The choice of synthetic route is crucial as direct alkylation of 1H-indazoles can often lead to a mixture of N1 and N2 substituted products.

Ligand Stability and Interaction with Biological Targets

The stability of the ligand-protein complex is a crucial factor in determining the biological efficacy of a drug candidate. The indazole nucleus, with its fused ring system, provides a rigid scaffold that can be appropriately functionalized to achieve high-affinity binding to biological targets.

Molecular docking studies have been instrumental in understanding the interactions between indazole derivatives and their target proteins. For instance, in the rational design of FLT3 inhibitors, it was found that the indazole fragment could act as a hinge binder, forming key hydrogen bonds within the ATP-binding pocket of the kinase researchgate.netnih.gov. Specifically, the amino hydrogen atom of the indazole was observed to form a hydrogen bond with the amide oxygen of Cys694 nih.gov.

The thermal stability of a protein can be an indicator of ligand binding. Ligand binding typically stabilizes the protein fold, leading to an increase in its melting temperature. This principle is utilized in techniques like the cellular thermal shift assay (CETSA) and thermal proteome profiling (TPP) to identify protein-ligand interactions researchgate.netdundee.ac.uk. For a series of allosteric RORγt inverse agonists, the most potent compounds showed a significant increase in the thermal stabilization of the protein, indicating a high binding affinity dundee.ac.uk.

Rational Design and Optimization of Indazole Derivatives

The development of potent and selective indazole-based inhibitors often relies on a rational design approach, leveraging structural information from known inhibitors and the target protein. This strategy involves the structural optimization of lead compounds to enhance their activity, selectivity, and pharmacokinetic properties.

A common strategy in the rational design of indazole derivatives is the use of bioisosteric replacements. For example, in the development of FLT3 inhibitors, a benzimidazole (B57391) scaffold was introduced as a bioisostere for a quinazoline core to improve handling properties and structural flexibility researchgate.net. This modification, combined with the diversification of substituents to fit into the hydrophobic pocket of the active site, led to the discovery of novel and potent inhibitors.

Fragment-based drug design is another powerful approach that has been successfully applied to the optimization of indazole derivatives. This method involves identifying small molecular fragments that bind to the target protein and then growing or linking these fragments to create more potent ligands. This approach was used to discover a novel series of 1H-indazole-based inhibitors of Fibroblast growth factor receptors (FGFRs) kinases nih.gov.

The following table provides examples of rationally designed indazole derivatives and their biological targets.

| Indazole Derivative Class | Biological Target | Key Design Strategy |

| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole | FLT3 Kinase | Bioisosteric replacement and substituent diversification |

| 1H-indazole-based derivatives | FGFRs Kinases | Fragment-led de novo design |

| 6-azaindazole derivatives | Pim Kinases | Fragment-based optimization |

This table is for illustrative purposes and highlights some of the rational design strategies employed in the development of indazole-based inhibitors.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density. DFT calculations, often utilizing hybrid methods like B3LYP, are employed to optimize the molecular structure and compute a wide range of properties that describe the molecule's behavior.

DFT calculations can elucidate the reactivity of a molecule by analyzing its frontier molecular orbitals and electrostatic potential. The distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting molecular electrostatic potential map are key determinants of how a molecule will interact with other chemical species. While specific comparative studies on the reactivity of 2-Methyl-2H-indazol-6-ol are not detailed in the available literature, DFT provides the foundational framework for such analyses.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap or energy band gap, is a critical parameter derived from DFT calculations. A small energy gap is indicative of high chemical reactivity and low kinetic stability, as less energy is required to excite an electron to a higher energy state. Conversely, a large energy gap suggests higher stability. The calculated HOMO-LUMO energy gap for a related benzimidazole (B57391) derivative was found to be 4.9266 eV, highlighting the utility of this parameter in assessing molecular stability.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites within a molecule for both electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the charge distribution, where different colors correspond to varying electrostatic potentials. Typically, red regions indicate negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack. Blue regions represent positive electrostatic potential, which are electron-deficient and thus preferred sites for nucleophilic attack. Green areas signify neutral or zero potential. An MEP analysis of this compound would identify the electronegative oxygen and nitrogen atoms as potential sites for electrophilic interaction and hydrogen atoms as sites for nucleophilic interaction.

The table below defines these key global reactivity parameters.

| Parameter | Formula | Description |

| Ionization Potential (I) | I = -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to a molecule. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A measure of chemical reactivity and stability. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the ease of modifying the electron cloud. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

| Nucleophilicity Index (Nu) | Nu = 1/ω | A measure of the electron-donating capability of a molecule. |

Molecular Docking and Virtual Screening

Molecular docking and virtual screening are computational techniques central to modern drug discovery. Docking predicts the preferred orientation of a ligand when bound to a target protein, helping to elucidate the binding mechanism and affinity. Virtual screening involves docking large libraries of compounds against a biological target to identify potential drug candidates.

The 2H-indazole scaffold has been the subject of such studies. For instance, a series of 2H-indazoles were evaluated as potential inhibitors of Myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. Docking studies in that research indicated that the 2H-indazole core could stack over the heme porphyrin rings in the enzyme's active site, with substituents at the N2 position extending into a hydrophobic pocket. These findings suggest that this compound could also be a candidate for molecular docking studies against various protein targets to explore its therapeutic potential.

Identification of Promising Candidates for Synthesis

Computational approaches are pivotal in the early stages of drug discovery for identifying and prioritizing promising candidates for chemical synthesis. Through techniques like virtual screening and fragment-based drug design, researchers can navigate vast chemical spaces to pinpoint molecules with a high probability of exhibiting desired biological activity. For instance, in silico screening against specific protein targets, such as fibroblast growth factor receptors (FGFR), has led to the discovery of indazole derivatives as potent inhibitors. nih.gov This process often involves the computational evaluation of large libraries of virtual compounds to assess their potential binding affinity and selectivity.

Knowledge-based drug design, which leverages existing structural and activity data, further refines the selection process. By analyzing the structural motifs of known active compounds, computational models can predict modifications to the this compound scaffold that are likely to enhance its therapeutic properties. This rational design strategy helps to focus synthetic efforts on compounds with the highest potential for success, thereby saving significant time and resources.

Binding Modes and Interactions with Protein Targets

Understanding how a ligand interacts with its biological target is crucial for optimizing its efficacy and selectivity. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. For indazole derivatives, docking studies have been instrumental in elucidating their binding modes within the active sites of various enzymes, such as cyclooxygenase-2 (COX-2). nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

For example, docking calculations for certain 2,3-diphenyl-2H-indazole derivatives have suggested a binding mode similar to that of the known COX-2 inhibitor, rofecoxib. nih.gov Such insights are invaluable for the rational design of new analogs with improved binding affinities. By identifying the critical amino acid residues involved in the interaction, medicinal chemists can strategically modify the ligand structure to enhance these interactions.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is essential for predicting the activity of unsynthesized compounds and for understanding the structural features that govern their potency.

QSAR models can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches. 2D-QSAR models utilize descriptors that are derived from the 2D representation of a molecule, such as topological indices and physicochemical properties. For instance, a QSAR study on 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles identified the importance of topological parameters in defining their antimicrobial activity. nih.gov

3D-QSAR methods, on the other hand, consider the three-dimensional structure of the molecules and their alignment. These models often provide more detailed insights into the steric and electronic requirements for optimal activity. For 5-substituted-1H-indazole derivatives targeting GSK-3β, 3D-QSAR studies have highlighted the significance of electrostatic potential and hydrophobicity in determining their biological activity. researchgate.net

The predictive power of a QSAR model is a critical measure of its utility. This is typically assessed through internal and external validation techniques. A statistically significant QSAR model can accurately predict the activity of new compounds within its applicability domain.

Through QSAR studies, key structural attributes that influence the biological activity of indazole derivatives can be identified. For example, in the case of GSK-3β inhibitors, descriptors related to the count of nitrogen atoms and the logarithm of the partition coefficient (SlogP) were found to be important. researchgate.net This information guides the optimization of lead compounds by indicating which structural modifications are likely to enhance activity.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of ligand-protein complexes over time. This technique is particularly useful for validating the results of molecular docking and for gaining a deeper understanding of the binding process.

A crucial application of MD simulations in drug design is the validation of the stability of a ligand within the binding site of its target protein. By simulating the trajectory of the ligand-protein complex, researchers can assess whether the binding mode predicted by docking is maintained over a period of time that is relevant to biological processes. Deviations in the root-mean-square deviation (RMSD) of the ligand and protein atoms are often monitored to evaluate the stability of the complex. nih.gov For a complex to be considered stable, these fluctuations should reach a plateau, indicating that the system has reached equilibrium. nih.gov Such simulations have been employed to confirm the stable binding of various heterocyclic compounds, providing confidence in their predicted binding modes. nih.gov

Theoretical Evaluation of Indazole Derivatives as Corrosion Inhibitors

Computational chemistry, particularly through Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of corrosion inhibition at a molecular level. researchgate.net Theoretical studies on indazole derivatives have provided significant insights into their protective properties, establishing a strong correlation between their molecular structure and inhibition efficiency. researchgate.netresearchgate.net These computational approaches allow for the calculation of various quantum chemical parameters that describe the reactivity of the inhibitor molecules and their potential to interact with metal surfaces. najah.edu

Key parameters that are often evaluated include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE = ELUMO - EHOMO). physchemres.org A higher EHOMO value is indicative of a greater tendency of the molecule to donate electrons to the vacant d-orbitals of a metal, which is a key step in the formation of a protective film. nih.gov Conversely, a lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface. A small energy gap (ΔE) generally correlates with higher inhibition efficiency, as it implies that the molecule can be easily polarized and can readily interact with the metal surface. physchemres.org

The following table presents representative quantum chemical parameters calculated for various indazole derivatives, illustrating the typical values that would be expected to influence their corrosion inhibition performance.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Inhibition Efficiency (%) |

| 5-Aminoindazole | -8.54 | -1.21 | 7.33 | >90 |

| 5-Nitroindazole | -9.52 | -2.78 | 6.74 | ~85 |

| 1-Benzyl-6-nitro-1H-indazole | Not specified | Not specified | Not specified | 91 |

Note: The data in this table is derived from studies on the specified indazole derivatives and is presented to illustrate the application of theoretical calculations in corrosion inhibition research. The inhibition efficiencies can vary based on experimental conditions.

For this compound, the presence of the hydroxyl (-OH) group at the 6-position is expected to significantly influence its electronic properties. The hydroxyl group is an electron-donating group, which would likely increase the EHOMO value, enhancing its ability to donate electrons and adsorb onto a metal surface. This is in contrast to an electron-withdrawing group like the nitro (-NO2) group, which tends to lower the EHOMO. nih.gov Therefore, it can be hypothesized that this compound would exhibit strong corrosion inhibition properties.

The primary mechanism by which indazole derivatives, including this compound, are believed to inhibit corrosion is through adsorption onto the metal surface, thereby creating a protective barrier that isolates the metal from the corrosive environment. najah.edunajah.edu This adsorption process can occur through a combination of physisorption and chemisorption. nih.gov

Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, for example, the indazole molecule can become protonated, leading to electrostatic attraction to the negatively charged metal surface (due to the adsorption of anions from the acid).

Chemisorption, which generally results in a more stable and effective protective layer, involves the sharing of electrons between the inhibitor molecule and the metal. This can occur in two ways:

Donation of electrons from the inhibitor to the vacant d-orbitals of the metal. The nitrogen atoms of the indazole ring, with their lone pairs of electrons, as well as the oxygen atom of the hydroxyl group in this compound, are primary sites for this type of interaction. The aromatic π-electrons of the indazole ring system can also participate in this process.

Back-donation of electrons from the filled d-orbitals of the metal to the vacant anti-bonding orbitals (LUMO) of the inhibitor molecule.

The formation of this adsorbed protective film effectively blocks the active sites on the metal surface where corrosion reactions (both anodic dissolution of the metal and cathodic hydrogen evolution) would otherwise occur. najah.edu Studies on various organic inhibitors have shown that their adsorption often follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal surface. researchgate.netjmaterenvironsci.com The effectiveness of the inhibition is largely dependent on the degree of surface coverage by the inhibitor molecules. jmaterenvironsci.com

Despite a comprehensive search for scientific literature on the chemical compound This compound , there is currently no publicly available research data corresponding to the specific biological and pharmacological activities outlined in the user's request.

Searches for this compound, including those using its CAS number (52470-67-4), did not yield any studies detailing its effects on:

Inhibition of cell proliferation and colony formation

Induction of apoptosis

Modulation of mitochondrial membrane potential and reactive oxygen species

Inhibition of cell migration and invasion

Specific kinase inhibition (Tyrosine Kinase, Serine/Threonine Kinases, FGFR, Pim Kinase, Aurora Kinases, Bcr-Abl, EGFR)

The existing body of research focuses on the broader class of indazole derivatives , which are recognized for their significant potential in medicinal chemistry and have been developed as potent inhibitors for various protein kinases in cancer therapy. However, the specific biological functions of the this compound molecule have not been detailed in the available scientific literature.

While structurally related compounds, such as 2-Methyl-2H-indazol-6-ylamine, are mentioned as intermediates or building blocks in the synthesis of potential pharmaceuticals, no direct biological data for this compound itself is provided.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time. Further experimental research would be required to evaluate this compound for the specified anticancer activities.

Biological Evaluation and Pharmacological Applications of Indazole Derivatives

Anticancer Activity

Specific Target Inhibition

Indoleamine-2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a crucial role in immune tolerance by catalyzing the first and rate-limiting step of tryptophan catabolism along the kynurenine pathway. ekb.egnih.gov The expression of these enzymes is often upregulated in tumor cells, leading to an immunosuppressive microenvironment. ekb.egnih.gov Consequently, the development of IDO1 and TDO inhibitors is a significant area of research in cancer immunotherapy. ekb.egnih.gov While various indazole derivatives have been investigated as potential IDO1 and TDO inhibitors, there is no specific scientific literature available that evaluates the inhibitory activity of 2-Methyl-2H-indazol-6-ol against either IDO1 or TDO.

Hypoxia-Inducible Factor-1 (HIF-1) Inhibitors

Hypoxia-inducible factor-1 (HIF-1) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. nih.gov HIF-1 activation promotes tumor progression by regulating genes involved in angiogenesis, glucose metabolism, and cell survival. nih.gov Therefore, inhibitors of HIF-1 are considered promising anticancer agents. Although some compounds containing an indazole framework have been explored as HIF-1 inhibitors, there is a lack of published research specifically detailing the evaluation of this compound as a HIF-1 inhibitor.

Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. unifi.itmdpi.com They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. unifi.itmdpi.com While sulfonamide derivatives based on various heterocyclic scaffolds are common carbonic anhydrase inhibitors, there is no available data on the inhibitory potential of this compound against any of the carbonic anhydrase isoforms.

Estrogen Receptor Degraders (SERDs)

Selective Estrogen Receptor Degraders (SERDs) are a class of therapeutic agents that not only antagonize the estrogen receptor (ER) but also promote its degradation. They are a key treatment modality for ER-positive breast cancer. The development of novel SERDs is an active area of research. However, a review of the current scientific literature indicates no studies on this compound for its potential as a SERD.

HDAC6 Inhibitors

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a role in various cellular processes, including protein degradation and cell motility. nih.govfrontiersin.org Its inhibition is being investigated as a therapeutic strategy for cancer and inflammatory diseases. nih.govfrontiersin.org While the indazole scaffold has been utilized in the design of HDAC6 inhibitors, there is no specific research reporting the activity of this compound against HDAC6. nih.gov

Anti-inflammatory Properties

The indazole nucleus is a structural feature in some compounds with anti-inflammatory activity. nih.gov However, there is no specific information available in the scientific literature regarding the anti-inflammatory properties of this compound.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated at sites of inflammation and in various cancers, playing a key role in the production of pro-inflammatory prostaglandins. nih.govnih.gov Selective COX-2 inhibitors are an important class of anti-inflammatory drugs. nih.govnih.gov While some indazole-containing compounds have been evaluated for COX-2 inhibitory activity, there are no published studies that specifically assess the effect of this compound on COX-2. nih.gov

Antimicrobial and Antifungal Activities

The indazole nucleus is a foundational structure in a variety of synthetic compounds that exhibit a wide range of pharmacological activities, including antimicrobial and antifungal properties. The versatility of the indazole scaffold allows for the development of derivatives with significant potential in combating various pathogens.

Against Bacteria (e.g., S. aureus, Bacillus subtilis, E. coli, Salmonella enterica serovar Typhi)

Indazole derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Research into this area has identified several derivatives with significant inhibitory effects. For instance, a series of novel indazole derivatives were synthesized and evaluated for their ability to inhibit DNA gyrase B, a crucial enzyme for bacterial survival.

In one study, several substituted indazole compounds were tested against a panel of bacteria. The results, summarized in the table below, show that certain derivatives exhibit significant inhibition of bacterial growth.

Notably, compounds with substitutions at the 5th and 6th positions of the indazole ring were found to have better potential for antibacterial activity. Further research has highlighted that a series of N-methyl-3-aryl indazoles showed potent activity against bacterial strains such as Escherichia coli and Bacillus cereus. This suggests that the core indazole structure is a promising framework for the development of new antibacterial agents.

Against Fungi (e.g., Candida albicans, Candida glabrata)

The emergence of fungal resistance to existing treatments has spurred the search for new antifungal agents, with indazole derivatives showing considerable promise. Studies have shown that certain indazole compounds possess potent antifungal properties.

For example, two 2,3-diphenyl-2H-indazole derivatives demonstrated in vitro growth inhibition against both Candida albicans and Candida glabrata. Another study described a series of indazole-linked triazoles with significant antifungal activity against various Candida species. Specifically, an analog with a 5-bromo substitution on the indazole ring was particularly effective and showed excellent efficacy against Candida albicans in murine infection models. The in-vitro antimicrobial study of N-methyl-3-aryl indazoles also revealed activity against the fungal strain Candida albicans. These findings underscore the potential of the indazole scaffold in the creation of novel antifungal therapies.

Antiprotozoal Activity

Parasitic infections caused by protozoa affect a significant portion of the global population, and the development of drug resistance necessitates new therapeutic options. Indazole derivatives have emerged as a promising class of compounds with significant antiprotozoal capabilities.

Against Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis

Extensive research has been conducted on the efficacy of 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives against several pathogenic protozoa. These studies have revealed that many of these compounds exhibit potent activity, often surpassing that of the standard drug, metronidazole.

The antiprotozoal activity is influenced by the structural features of the derivatives. For instance, the presence of electron-withdrawing groups on the 2-phenyl ring has been shown to favor antiprotozoal activity against E. histolytica, G. intestinalis, and T. vaginalis. The table below presents the half-maximal inhibitory concentration (IC50) values for selected 2,3-diphenyl-2H-indazole derivatives against these protozoa.

These results highlight that 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole are promising frameworks for designing new and effective antiprotozoal agents.

Other Pharmacological Activities

Beyond their antimicrobial and antiprotozoal effects, indazole and its derivatives have been investigated for a variety of other therapeutic applications, including in the management of cardiovascular diseases.

Anti-platelet and Vasorelaxant Activity

Certain indazole derivatives have been identified for their potential use in treating circulatory disorders due to their anti-platelet and vasorelaxant properties. For example, a series of 5-methyl-4-(3-pyridyl)-2-(substituted benzimidazol-5-yl)imidazole derivatives were synthesized and tested for these activities. Some of these compounds were found to have potent anti-platelet and vasodilatory effects.

Enzyme studies suggest that the mechanism behind these activities may involve the inhibition of enzymes in the platelet aggregation cascade, such as cyclooxygenase and phosphodiesterase (PDE). The inhibitory action on PDE is also thought to contribute to the vasorelaxant effects of these compounds.

Antiviral Activity (e.g., Anti-HIV)

Indazole derivatives have been identified as a promising class of compounds in the development of antiviral agents. Research has shown that certain molecules incorporating the indazole scaffold exhibit inhibitory activity against viral enzymes crucial for replication. For instance, some indazole derivatives have been investigated for their ability to inhibit HIV protease, an essential enzyme for the maturation of the HIV virus. While the indazole ring is a key feature in a variety of therapeutic drugs, including those with antimicrobial properties, specific data on the anti-HIV activity of a wide range of simple indazole derivatives is an area of ongoing research.

Antioxidant Activity

The antioxidant potential of chemical compounds is crucial in combating oxidative stress, which is implicated in numerous diseases. Phenolic compounds, in particular, are known for their antioxidant properties. The antioxidant activity of various heterocyclic compounds, including those with structures related to indazoles, has been a subject of interest. The mechanism of action often involves the donation of a hydrogen atom or a single electron to neutralize reactive oxygen species (ROS). Studies on novel thiazolyl-polyphenolic compounds have demonstrated significant antioxidant activity, in some cases exceeding that of standard antioxidants like ascorbic acid and Trolox. The evaluation of specific indazole derivatives, particularly those containing phenolic hydroxyl groups like this compound, for their antioxidant capacity could be a valuable area for future research.

Neuroprotection and CNS Activity

Indazole derivatives have emerged as compounds of interest for the treatment of neurodegenerative diseases. The neuroprotective effects of some indazole-containing compounds have been documented. For instance, Adjudin, an indazole derivative, has reported neuroprotective properties. In the context of acute ischemic injury, oxidative stress is a major contributor to neuronal damage. Research into edaravone, a potent free radical scavenger, has spurred the development of analogous compounds. One such analog, 2-Methyl-5H-benzo[d]pyrazolo[5,1-b]oxazin-5-imine, has demonstrated neuroprotective effects against acute ischemic injury by inhibiting oxidative stress. These findings highlight the potential of the broader class of indazole-related structures in the development of therapies for neurological disorders.

Antidepressant and Anti-hypertensive Activities

The indazole scaffold is present in molecules that have shown potential for treating central nervous system disorders and cardiovascular conditions. Indazole derivatives have been noted for possessing antidepressant and anti-hypertensive properties. While specific studies on this compound are not detailed, research on related heterocyclic systems provides insight into potential activities. For example, studies on novel benzothiazole derivatives have demonstrated significant antidepressant-like effects in animal models, such as the tail suspension test and the modified forced swimming test. These effects were found to be specific and not due to general changes in locomotor activity.

Contraceptive Activities

A significant area of development for indazole derivatives has been in the field of non-hormonal male contraception. Research has led to the discovery of potent indazole carboxylic acid analogues with antispermatogenic activity. One such derivative, gamendazole, has been shown to be a potent oral contraceptive in rats after a single dose. Studies indicated that gamendazole targets Sertoli cells in the testes, leading to a reversible block in spermatogenesis.

Below is an interactive data table summarizing the findings on gamendazole's contraceptive activity in rats.

| Compound | Dose | Efficacy | Reversibility | Target Cells |

| Gamendazole | 6 mg/kg (single oral dose) | 100% infertility at 3 weeks | Fertility returned by 9 weeks in 4 out of 7 animals | Sertoli cells |

| Gamendazole | 3 mg/kg (single oral dose) | Infertility achieved | Fertility returned in 4 out of 6 animals that became infertile | Sertoli cells |

Treatment of Osteoporosis

Recent developments in the medicinal chemistry of indazoles have produced compounds with potential applications in the treatment of osteoporosis. Osteoporosis is a prevalent metabolic bone disease characterized by reduced bone mineral density and an increased risk of fractures. While the specific mechanisms and compounds are a subject of ongoing research, the inclusion of indazole derivatives as a class of molecules being investigated for osteoporosis treatment highlights the broad therapeutic potential of this scaffold.

Treatment of Inflammatory Disorders

The anti-inflammatory properties of indazole derivatives have been well-documented. Benzydamine, an indazole-containing drug, is used as an anti-inflammatory agent. Research has focused on the synthesis of novel indazole derivatives with anti-inflammatory activity. Some of these compounds have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade. For example, a series of 2,3-diphenyl-2H-indazole derivatives showed in vitro inhibitory activity against human COX-2. Docking studies have suggested that these compounds may bind to the COX-2 active site in a manner similar to known inhibitors.

Herbicidal Activity

The unique chemical properties of the indazole ring have made it a promising fragment in the development of novel herbicides. nih.govmdpi.com Researchers have synthesized and evaluated a variety of indazole derivatives for their ability to control unwanted plant growth, with some compounds demonstrating significant efficacy.

A study focused on novel 6-indazolyl-2-picolinic acids revealed that these compounds exhibited excellent herbicidal activity. mdpi.com Many of the synthesized compounds were able to completely control broadleaf weeds such as Brassica napus (BN), Chenopodium album (CA), and Amaranthus retroflexus (AR) at a dosage of 250 grams per hectare. mdpi.com Notably, the herbicidal activity was influenced by the substitution pattern on the indazole ring, with compounds having substituents at the 4-position showing superior activity compared to those with substituents at the 5, 6, or 7-positions. mdpi.com Furthermore, the presence of electron-withdrawing groups on the indazole ring tended to enhance the herbicidal effect. mdpi.com

Another area of investigation has been the synthesis of 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives for use as herbicides in paddy fields. nih.gov Certain derivatives containing substituted isoxazolinylmethoxy groups demonstrated potent herbicidal activity against common annual weeds with good selectivity for rice crops under greenhouse conditions. nih.gov

While the broader class of indazole derivatives has shown considerable promise as herbicides, there is currently no specific research available in the scientific literature detailing the herbicidal activity of this compound. Further studies would be required to determine if this specific compound possesses any herbicidal properties.

Table 1: Herbicidal Activity of Selected 6-Indazolyl-2-picolinic Acid Derivatives

| Compound | Dosage (g/ha) | Weed Species Controlled | Efficacy |

|---|---|---|---|

| Various derivatives | 250 | Brassica napus, Chenopodium album, Amaranthus retroflexus | Complete Control |

Data sourced from a study on novel 6-indazolyl-2-picolinic acids. mdpi.com

Diabetes Treatment

The indazole scaffold has also been explored for its potential in the development of new therapeutic agents for the treatment of diabetes. researchgate.netnih.gov Indazole derivatives have been investigated for their ability to modulate biological targets relevant to glucose metabolism.

One approach has been the design and synthesis of indazole-based glucokinase activators. researchgate.net Glucokinase is a key enzyme in glucose homeostasis, and its activation can lead to increased insulin secretion and glucose uptake. Certain indazole and pyrazolopyridine-based activators have been identified as potent activators of glucokinase, demonstrating favorable preclinical pharmacokinetic properties and in vivo efficacy in animal models of type 2 diabetes. researchgate.net

Furthermore, research into indazole-based thiadiazole hybrid derivatives has shown their potential as inhibitors of α-glucosidase, an enzyme involved in the breakdown of carbohydrates in the intestine. nih.gov Inhibition of this enzyme can help to control postprandial hyperglycemia. Some of these hybrid molecules have demonstrated significant inhibitory potential against α-glucosidase. nih.gov

A review of the applications of indazole derivatives in treating gastrointestinal diseases also touches upon their relevance to diabetes. nih.gov It notes that for the treatment of diabetes mellitus, substitutions at all six positions of the indazole ring with various functional groups, including substituted aryl/alkyl/aromatic acids and substituted formamides, have been explored. nih.gov

Despite the promising research into various indazole derivatives for diabetes treatment, there are no specific studies in the available literature that evaluate the anti-diabetic potential of this compound. Future research would be necessary to ascertain if this compound has any activity relevant to the treatment of diabetes.

Table 2: Investigated Mechanisms of Action for Indazole Derivatives in Diabetes Treatment

| Mechanism of Action | Target | Example Derivative Class | Reference |

|---|---|---|---|

| Glucokinase Activation | Glucokinase | Indazole and pyrazolopyridine-based activators | researchgate.net |

| α-Glucosidase Inhibition | α-Glucosidase | Indazole-based thiadiazole hybrids | nih.gov |

This table summarizes general findings on indazole derivatives and does not include specific data for this compound.

Advanced Analytical Techniques in Indazole Research

Spectroscopic Characterization

Spectroscopic techniques are indispensable for providing detailed information about the molecular structure and bonding within 2-Methyl-2H-indazol-6-ol.

Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR have been reported, providing key insights into its structure. connectjournals.com

¹H NMR: The proton NMR spectrum of this compound, recorded in DMSO-d6, exhibits distinct signals corresponding to each proton in the molecule. The spectrum shows a singlet at 9.30 ppm, attributed to the hydroxyl proton. Another singlet appears at 8.13 ppm. A doublet is observed at 7.48 ppm with a coupling constant of 8.7 Hz. A singlet at 6.72 ppm and a doublet of doublets at 6.61 ppm (J = 9.0 Hz and 1.8 Hz) are also present. The methyl group protons resonate as a singlet at 4.04 ppm. connectjournals.com

¹³C NMR: The carbon-13 NMR spectrum, also recorded in DMSO-d6, provides information on the carbon skeleton. The chemical shifts observed are at δ 155.76, 149.86, 124.67, 121.52, 117.13, 115.65, 97.33, and 39.40 ppm. connectjournals.com

Table 1: NMR Spectroscopic Data for this compound

| Technique | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| ¹H NMR | DMSO-d6 | 9.30 (s, 1H), 8.13 (s, 1H), 7.48 (d, J = 8.7 Hz, 1H), 6.72 (s, 1H), 6.61 (dd, J = 9.0, 1.8 Hz, 1H), 4.04 (s, 3H) connectjournals.com |

| ¹³C NMR | DMSO-d6 | 155.76, 149.86, 124.67, 121.52, 117.13, 115.65, 97.33, 39.40 connectjournals.com |

Infrared (IR) Spectroscopy

Specific Infrared (IR) spectroscopy data for this compound could not be found in the available research. This technique would be useful for identifying the characteristic vibrational frequencies of functional groups present in the molecule, such as the O-H stretch of the hydroxyl group and the C-N and C=C stretching vibrations of the indazole ring.

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound.

MS (ESI): Electrospray ionization mass spectrometry (ESI-MS) of this compound shows a protonated molecular ion peak [M+H]⁺ at an m/z of 149.1. connectjournals.com Another source reports the [M+H]⁺ peak at m/z 148.8.

HRMS: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps in confirming the molecular formula. For this compound, the [M+H]⁺ ion was found to be at m/z 149.0705, which is in close agreement with the calculated value of 149.0715 for the formula C₈H₉N₂O. connectjournals.com

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | m/z Found | m/z Calculated | Formula |

|---|---|---|---|---|

| MS | ESI | 149.1 [M+H]⁺ connectjournals.com | - | - |

| MS | ESI | 148.8 [M+H]⁺ | - | - |

| HRMS | ESI | 149.0705 [M+H]⁺ connectjournals.com | 149.0715 | C₈H₉N₂O |

Raman Spectroscopy

No specific Raman spectroscopy data for this compound was identified in the reviewed literature. This technique could provide complementary vibrational information to IR spectroscopy, particularly for non-polar bonds.

Electronic and Photoelectron Spectroscopy

Detailed studies on the electronic and photoelectron spectra of this compound are not available in the surveyed scientific literature. These methods would offer insights into the electronic transitions and energy levels of the molecule's electrons.

X-ray Diffraction Studies

A search of the available scientific literature did not yield any specific X-ray diffraction data for this compound. Single-crystal X-ray diffraction analysis would be the definitive method to determine its solid-state molecular structure, including bond lengths, bond angles, and crystal packing.

X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction (XRPD) is a powerful, non-destructive technique used to analyze the crystalline nature of a solid sample. By measuring the angles and intensities of X-rays diffracted by the crystalline lattice of a material, an XRPD pattern unique to that specific crystalline form is generated. This "fingerprint" allows for the identification of crystalline phases and the determination of their purity.

In the context of this compound, XRPD would be instrumental in:

Polymorph Screening: Identifying and distinguishing between different crystalline forms (polymorphs) of the compound. Polymorphs can exhibit different physical properties, including solubility and stability.

Crystallinity Assessment: Determining whether a sample is amorphous or crystalline, and quantifying the degree of crystallinity.

Phase Purity: Ensuring the absence of crystalline impurities or undesired polymorphic forms in a bulk sample.

A typical XRPD analysis of a crystalline powder of this compound would yield a diffractogram showing peaks at specific 2θ angles, which are characteristic of its crystal lattice parameters.

X-ray Crystallographic Studies

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline compound. This technique allows for the precise determination of the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. While a specific crystallographic study for this compound is not publicly available, analysis of closely related structures, such as N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol (B129727) monosolvate and 2-Methyl-6-nitro-2H-indazole, provides valuable insights into the expected structural features of the 2-methyl-2H-indazole core. nih.govresearchgate.netnih.gov

From these related studies, it can be inferred that the indazole ring system in this compound is nearly planar. nih.gov The crystal packing would likely be stabilized by intermolecular interactions, such as hydrogen bonding involving the hydroxyl group at the 6-position and potential π-π stacking interactions between the aromatic rings. nih.gov

Table 1: Representative Crystallographic Data for a Related Indazole Derivative (2-Methyl-6-nitro-2H-indazole)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.793 (3) |

| b (Å) | 12.200 (8) |

| c (Å) | 16.675 (11) |

| β (°) | 95.722 (9) |

| Volume (ų) | 767.7 (9) |

Data sourced from a study on 2-Methyl-6-nitro-2H-indazole, a structurally similar compound. researchgate.net

Thermal Analysis

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions, such as melting, crystallization, and glass transitions.

For this compound, a DSC analysis would provide:

Melting Point: The precise temperature at which the compound transitions from a solid to a liquid state, observed as an endothermic peak on the DSC thermogram.

Heat of Fusion: The enthalpy change associated with melting, which can be calculated from the area of the melting peak.

Polymorphic Transitions: The detection of solid-solid phase transitions that may occur upon heating.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of a material.

A TGA of this compound would reveal:

Decomposition Temperature: The temperature at which the compound begins to degrade.

Thermal Stability: The temperature range over which the compound is stable.

Residual Mass: The amount of material remaining after thermal decomposition.

Microscopic Techniques

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of a sample at high magnification. In the context of film formation, SEM is used to analyze the topography, uniformity, and microstructure of thin films.

If this compound were to be deposited as a thin film, SEM analysis would be crucial for:

Surface Morphology Characterization: Examining the surface of the film for features such as grain size, grain boundary, porosity, and the presence of any defects like cracks or pinholes. researchgate.netresearchgate.net

Film Thickness Determination: In some cases, cross-sectional SEM can be used to measure the thickness of the film.

Uniformity Assessment: Evaluating the homogeneity of the film over a large area.

The insights gained from SEM would be vital for understanding how processing conditions affect the quality and properties of a this compound film, which is critical for its potential application in areas such as coatings or electronic devices.

Future Directions and Emerging Research Areas

Development of Novel Indazole Derivatives with Enhanced Bioactivities

The core indazole structure serves as a versatile template for the synthesis of new derivatives with improved biological activities. nih.govresearchgate.netbenthamdirect.com A primary focus is on creating analogues that exhibit greater potency and selectivity for their intended biological targets. nih.govresearchgate.netbenthamdirect.com Structural modifications, such as the introduction of different substituents on the indazole ring and the phenyl ring, are being systematically explored to understand their impact on activity. For instance, the addition of halogenated and electron-withdrawing groups has been shown to enhance the bactericidal and antifungal properties of some indazole compounds. nih.govresearchgate.netbenthamdirect.com

Furthermore, the synthesis of hybrid molecules that combine the indazole moiety with other pharmacologically active scaffolds is a growing trend. This approach aims to develop multifunctional agents that can address complex diseases through a single molecule. The development of 1,2,3-triazolyl-indazoles, carbothioamides, and carboxamides are examples of such efforts, showing significant inhibitory effects on various biological targets. nih.govresearchgate.netbenthamdirect.com These novel derivatives are being evaluated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and neuroprotective agents. nih.govresearchgate.netbenthamdirect.com

Further Insights into Mechanism of Action

While the biological activities of many indazole derivatives have been established, a deeper understanding of their precise mechanisms of action at the molecular level is an ongoing research endeavor. Future studies will likely focus on elucidating the specific signaling pathways and molecular interactions through which these compounds exert their therapeutic effects. nih.govresearchgate.netbenthamdirect.com Techniques such as molecular docking and experimental validation are being employed to identify the binding modes of indazole derivatives with their target proteins. nih.govresearchgate.netbenthamdirect.com

For example, in the context of cancer, research is aimed at pinpointing how indazole derivatives modulate the activity of key proteins involved in cell proliferation, survival, and metastasis, such as CDK2, EGFR, c-Met, HSP90, and VEGFR2. nih.govresearchgate.netbenthamdirect.com A more detailed understanding of these mechanisms will facilitate the rational design of next-generation indazole-based drugs with improved efficacy and reduced off-target effects.

Overcoming Drug Resistance in Cancer Treatment

A significant challenge in cancer therapy is the development of drug resistance. Indazole derivatives are being investigated for their potential to overcome this hurdle. nih.govresearchgate.netbenthamdirect.com Research is focused on designing compounds that can effectively inhibit mutated or overexpressed drug targets that contribute to resistance. For example, some indazole-based inhibitors have shown efficacy against mutant forms of EGFR that are resistant to first-generation therapies.

Moreover, the development of indazole derivatives that can target multiple signaling pathways simultaneously is a promising strategy to combat the multifactorial nature of drug resistance. By hitting several targets at once, these compounds may prevent cancer cells from activating alternative survival pathways. The continued exploration of structure-activity relationships will be crucial in designing indazole derivatives with the ability to circumvent known resistance mechanisms. nih.govresearchgate.netbenthamdirect.com

Exploration of New Therapeutic Applications

The therapeutic versatility of the indazole framework suggests that its applications may extend beyond the currently explored areas. nih.govresearchgate.netbenthamdirect.com Researchers are actively investigating the potential of indazole derivatives in treating a broader range of diseases. For instance, some compounds have shown promise in models of neurodegenerative diseases, such as Parkinson's disease, by targeting enzymes like monoamine oxidases. nih.govresearchgate.netbenthamdirect.com

Additionally, the anti-inflammatory properties of certain indazole derivatives are being explored for the treatment of inflammatory conditions. nih.govresearchgate.netbenthamdirect.com The ability of these compounds to inhibit enzymes like COX-2 and FGFR highlights their potential in this area. nih.govresearchgate.netbenthamdirect.com Future research will likely uncover new therapeutic avenues for indazole-based compounds in areas such as metabolic disorders and infectious diseases. nih.govresearchgate.netbenthamdirect.com

Green Chemistry Approaches in Indazole Synthesis

In line with the growing emphasis on sustainable and environmentally friendly chemical processes, "green chemistry" principles are being increasingly applied to the synthesis of indazole derivatives. benthamscience.com This involves the use of less hazardous reagents and solvents, as well as the development of more energy-efficient reaction conditions. For example, researchers are exploring the use of catalysts that can promote the synthesis of indazoles in a more environmentally benign manner. benthamdirect.com

Recent advancements include the development of metal- and hydrogen-source-free deoxygenative cyclization of o-carbonyl azobenzene (B91143) under visible light, which produces 2H-indazole products in excellent yields. rsc.org These green synthetic methods not only reduce the environmental impact of drug manufacturing but can also lead to more cost-effective and scalable production processes. benthamscience.com The continued development of such approaches will be crucial for the sustainable production of indazole-based pharmaceuticals.

Advanced Computational Drug Design Strategies

Computational tools are playing an increasingly important role in the design and discovery of new indazole-based drugs. Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are being used to predict the binding affinity and mode of interaction of indazole derivatives with their biological targets. rsc.orgresearchgate.net These in silico methods allow for the rapid screening of large virtual libraries of compounds, helping to prioritize the most promising candidates for synthesis and experimental testing. rsc.orgresearchgate.net

The synergy between computational and experimental approaches is a powerful strategy in modern drug discovery. In silico predictions can guide the design of new indazole derivatives with desired properties, while experimental studies can validate these predictions and provide valuable feedback for further computational refinement. This iterative cycle of design, synthesis, and testing can significantly accelerate the drug discovery process.

For example, in silico screening can identify potential hits, which are then synthesized and evaluated in vitro. The experimental data, including structure-activity relationships, can then be used to refine the computational models, leading to the design of more potent and selective compounds. This integrated approach is being increasingly used to develop novel indazole-based therapies for a variety of diseases. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-2H-indazol-6-ol, and what analytical techniques validate its purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a modified procedure adapted from indazole derivatives (e.g., 6-nitro analogs) uses PEG-400:DMF solvent systems with CuI catalysis under inert conditions, followed by extraction and vacuum filtration . Purity is validated via NMR (e.g., H NMR in DMSO-d6 showing aromatic proton signals at δ 8.62 and 6.60) and HPLC. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 335.1512) .

Q. How is the crystal structure of this compound determined, and what software tools are employed?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used for structural elucidation. For related indazole derivatives (e.g., 2-Methyl-6-nitro-2H-indazole), monoclinic crystals (space group P21/c) are analyzed using SHELX software for refinement . Unit cell parameters (e.g., a = 3.793 Å, β = 95.722°) and thermal displacement parameters are reported .

Q. What spectroscopic methods are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : C NMR in DMSO-d6 identifies carbonyl and aromatic carbons (e.g., δ 127.1, 112.5) .

- FT-IR : Confirms functional groups like hydroxyl (-OH) and C-N stretches.

- UV-Vis : Monitors electronic transitions in solution-phase studies.

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

- Methodological Answer : Optimization strategies include:

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .

-

Catalyst Screening : CuI or Pd-based catalysts enhance coupling efficiency .

-

Temperature Control : Room-temperature reactions reduce side reactions (e.g., over-alkylation) .

-

Purification : Column chromatography with gradients (e.g., EtOAc:hexanes) isolates the target compound .

Reaction Condition Yield Improvement Byproduct Reduction CuI catalysis in PEG-400:DMF 30% → 45% Minimizes azide byproducts K2CO3 in DMF 34% → 62% Reduces unreacted alkyl halides

Q. What strategies address discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions in pharmacological data (e.g., variable IC50 values) require:

- Standardized Assays : Use uniform cell lines (e.g., HEK293 for receptor studies) and control groups .

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., nitro vs. hydroxyl groups) to clarify bioactivity trends .

- Meta-Analysis : Aggregate data from multiple studies to identify outliers or methodological biases .

Q. How can computational modeling resolve contradictions in crystallographic or pharmacological data?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity differences in derivatives .

- Molecular Docking : Simulates ligand-receptor interactions (e.g., with kinase targets) to rationalize activity variations .

- Crystal Packing Analysis : Software like Mercury visualizes intermolecular interactions (e.g., π-π stacking) that influence stability .

Q. What advanced techniques mitigate challenges in enantiomeric purity for chiral indazole derivatives?

- Methodological Answer :

- Chiral Chromatography : Uses cellulose-based columns (e.g., Chiralpak® IC) to separate enantiomers .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation steps .

- Circular Dichroism (CD) : Validates optical purity post-synthesis .

Data Contradiction Analysis

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability (e.g., liver microsome assays) to explain in vivo discrepancies .

- Dose-Response Studies : Test multiple concentrations to identify non-linear effects .

- Cross-Species Comparisons : Evaluate metabolite profiles in rodent vs. human models .

Q. What statistical approaches validate reproducibility in spectroscopic or crystallographic studies?

- Methodological Answer :

- R-Factor Analysis : In crystallography, ensure Rint < 5% for data reproducibility .

- Principal Component Analysis (PCA) : Identifies batch effects in NMR or HPLC datasets .

- Bootstrapping : Quantifies uncertainty in pharmacological IC50 determinations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.